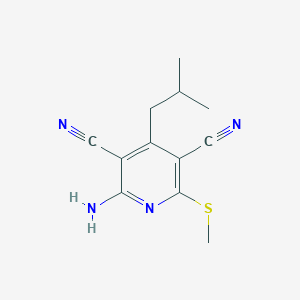![molecular formula C22H27N3O2 B5022101 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B5022101.png)
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine is a chemical compound with a molecular formula of C26H29N3O2. It is commonly referred to as PBD-150, and it is a potent and selective inhibitor of the dopamine transporter. The compound has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The mechanism of action of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine involves the inhibition of the dopamine transporter. The compound binds to the transporter protein, preventing the reuptake of dopamine into the presynaptic neuron. This leads to increased dopamine concentration in the synaptic cleft, which enhances neurotransmission and reduces symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the dopamine transporter. The compound has been shown to increase dopamine concentration in various regions of the brain, leading to improved neurotransmission. This effect has been associated with reduced symptoms of Parkinson's disease and this compound in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine in lab experiments include its potency and selectivity for the dopamine transporter. The compound has been shown to be highly effective in inhibiting the transporter and increasing dopamine concentration in the synaptic cleft. However, the limitations of using PBD-150 include its potential toxicity and limited solubility in aqueous solutions. These factors may limit its use in certain experimental settings.
Zukünftige Richtungen
For the study of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine include further investigation of its potential therapeutic applications in neurological disorders. Preclinical studies have shown promising results in the treatment of Parkinson's disease and this compound, and future research may focus on the development of clinical trials to evaluate its safety and efficacy in humans. Additionally, the compound's mechanism of action and biochemical effects may be further explored to gain a better understanding of its potential use in other neurological disorders.
Synthesemethoden
The synthesis of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine involves several steps, including the condensation of 4-phenyl-1-piperazinecarboxylic acid with 3-(chloromethyl)benzoic acid, followed by the reaction with morpholine. The final product is obtained after purification using various techniques, such as column chromatography and recrystallization. The synthesis of this compound has been reported in several scientific journals, and it is considered a well-established method.
Wissenschaftliche Forschungsanwendungen
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and this compound. The compound has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By blocking the dopamine transporter, PBD-150 increases the concentration of dopamine in the synaptic cleft, leading to improved neurotransmission and reduced symptoms of neurological disorders.
Eigenschaften
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-11-9-24(10-12-25)21-7-2-1-3-8-21)20-6-4-5-19(17-20)18-23-13-15-27-16-14-23/h1-8,17H,9-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSBPNFKZBFKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


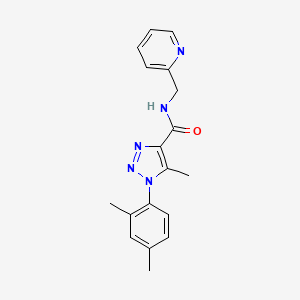
![N-[2-(3-methylphenoxy)ethyl]nicotinamide](/img/structure/B5022053.png)

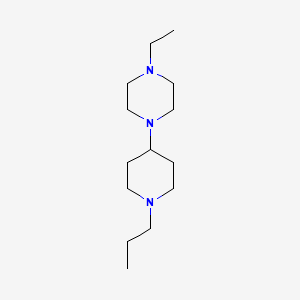
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5022075.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)

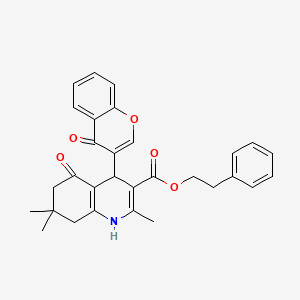
![ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5022095.png)
![1-methyl-5-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5022102.png)
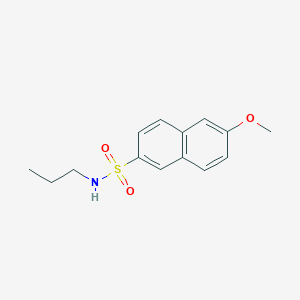
![methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5022119.png)
